![molecular formula C14H8ClNO2S B2579894 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one CAS No. 294849-63-1](/img/structure/B2579894.png)
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one, also known as CBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBT is a thiazole derivative that has shown promising results in a variety of studies, including its use as a fluorescent probe for imaging and its potential as an anti-tumor agent.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Through temperature-controlled intermolecular [3 + 2] annulation reactions, it can facilitate the formation of benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This process is significant for creating molecules with potential pharmacological activities.
Development of Metal-Free Organic Synthesis
This compound is utilized in metal-free organic synthesis protocols. It enables direct C–S/C–N bond formation reactions without the need for external catalysts, transition metals, bases, ligands, or oxidants . This approach is valued for its step economy and environmental friendliness.
Pharmaceutical Research
In pharmaceutical research, the compound is explored for its role as an intermediate in the design and synthesis of novel therapeutic agents. For instance, it has been studied for the development of protein tyrosine phosphatase 1B inhibitors, which have potential applications in treating type II diabetes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects and are being explored as potential anticancer and anti-inflammatory agents .
Mode of Action
It’s known that benzothiazole derivatives can interact with various targets leading to changes in cellular processes .
Biochemical Pathways
The compound 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one may affect several biochemical pathways. Chronic inflammation is increasingly recognized as a critical factor in cancer development, and benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They may affect the pathways involving key inflammatory cytokines like IL-6 and TNF-α .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant inhibitory activity against certain types of cancer cells .
Action Environment
Factors such as temperature and solvent can affect the synthesis of benzothiazole derivatives .
properties
IUPAC Name |
3-(2-chlorobenzoyl)-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAASKSJSMWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one |
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